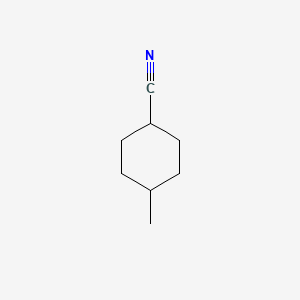

4-Methylcyclohexane-1-carbonitrile

Beschreibung

Historical Context and Evolution of Cyclohexane (B81311) Nitrile Chemistry

The history of cyclohexane nitrile chemistry is intrinsically linked to the broader development of both nitrile chemistry and the understanding of alicyclic compounds. The discovery of nitriles dates back to 1782 with the synthesis of hydrogen cyanide by C. W. Scheele. longdom.orgwikipedia.org The term "nitrile" was later introduced in 1844 by Hermann Fehling during his work on benzonitrile. wikipedia.org

The study of cyclohexane itself followed a distinct path. Unlike aromatic compounds such as benzene (B151609), which could be readily obtained from coal tar, cyclohexane was not found in abundance in natural sources and had to be prepared through synthesis. wikipedia.org Early efforts in the 1860s and 1870s by chemists like Marcellin Berthelot and Adolf von Baeyer focused on the reduction of benzene to form "hexahydrobenzene," the compound now known as cyclohexane. wikipedia.org A crucial breakthrough in understanding its structure came in 1890 when Hermann Sachse first proposed the puckered "chair" conformation as its most stable form, a concept that would become fundamental to the stereochemistry of its derivatives. wikipedia.org

The synthesis of cyclohexanecarbonitriles became an area of focus as chemists sought efficient methods to create these versatile intermediates. Traditional methods, such as the substitution of cyclohexyl halides with cyanide salts, were often plagued by side reactions like eliminations. scirp.org This led to the development of more refined synthetic routes, including the hydrocyanation of cyclohexene (B86901) and one-pot syntheses starting from cyclohexanone (B45756), aimed at improving yield, purity, and environmental compatibility. scirp.org A significant area of evolution has been in the study of metalated nitriles, where deprotonating cyclic nitriles creates potent nucleophiles for forming new carbon-carbon bonds, a key strategy in constructing complex cyclic systems like decalins and hydrindanes. nih.gov

Fundamental Significance of Alicyclic Carbonitriles in Organic Synthesis and Materials Science

Alicyclic compounds are defined as non-aromatic hydrocarbons containing one or more carbon rings, which can be saturated or unsaturated. wikipedia.orgfunaab.edu.ng Within this class, alicyclic carbonitriles, and specifically cyclohexanecarbonitriles, are of fundamental importance as synthetic intermediates. nih.gov Their significance stems largely from the chemical versatility of the nitrile (−C≡N) group.

In organic synthesis, the nitrile group is a valuable functional group because it can be readily converted into a wide array of other functionalities. beilstein-journals.orgthieme-connect.de These transformations include:

Hydrolysis to form carboxylic acids.

Reduction to yield primary amines.

Reaction with Grignard reagents to produce ketones.

Partial hydrolysis to form amides.

This synthetic flexibility makes alicyclic carbonitriles powerful building blocks for constructing more complex molecules, particularly in the pharmaceutical industry where they serve as precursors for medicinally active compounds. longdom.orgbeilstein-journals.orgresearchgate.net Furthermore, the small steric footprint of the nitrile group is a distinct advantage, enabling the efficient synthesis of sterically hindered quaternary carbon centers, which are challenging to construct using other methods. nih.gov

In materials science, the properties of the nitrile group are also exploited. The strong dipole moment of the C≡N bond leads to materials with unique dielectric properties. This has been leveraged in the design of liquid crystals, where the rigid structure of the alicyclic ring combined with the polar nitrile group helps to promote the formation of ordered mesophases. thieme-connect.de Additionally, nitrile-containing polymers are known for their chemical resistance; for instance, nitrile rubber is widely used for its resilience to oils and fuels. wikipedia.org

Academic Research Perspectives on 4-Methylcyclohexane-1-carbonitrile: An Overview

Academic research on this compound is situated within the broader context of studies on substituted cyclohexanecarbonitriles. While extensive literature focusing exclusively on this specific molecule is limited, its chemical behavior and potential applications are informed by research on analogous structures.

Key research interests in this area include synthetic methodology, stereochemical analysis, and application as a chemical intermediate. The synthesis of cyclohexanecarbonitriles is continuously being optimized, with a focus on developing "green" one-pot procedures that increase efficiency and reduce waste, often starting from readily available precursors like cyclohexanone. scirp.org

A significant area of academic inquiry is the stereochemistry of cyclohexanecarbonitriles. The orientation of the nitrile group—whether it is in an axial or equatorial position on the cyclohexane chair—has a discernible effect on the molecule's properties and reactivity. Researchers have established that the ¹³C NMR chemical shift of the nitrile carbon can be used to reliably assign the configuration at the nitrile-bearing carbon. nih.gov Typically, an equatorially oriented nitrile carbon resonates further downfield compared to its axial counterpart. nih.gov

While specific applications for this compound are not widely documented, research on structurally similar compounds, such as its isomers and derivatives, points to its potential as a building block in organic synthesis. smolecule.com For example, related compounds like 1-amino-4-methylcyclohexane-1-carbonitrile (B15261365) are used as intermediates in medicinal chemistry. enaminestore.comfluorochem.co.uk The reactivity of the nitrile group allows for its conversion into amines, acids, or other functional groups, making it a versatile scaffold for creating more complex target molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDYVSRXUSHARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Methylcyclohexane 1 Carbonitrile and Analogues

Modern Methodologies for the Construction of the Cyclohexane (B81311) Carbonitrile Core

Recent advancements in synthetic organic chemistry have provided a variety of efficient methods for the construction of the 4-methylcyclohexane-1-carbonitrile scaffold. These methods often prioritize atom economy, high yields, and environmentally benign conditions.

Direct Cyanation Approaches to Methylated Cyclohexane Systems

Direct cyanation of C(sp³)–H bonds represents a highly atom-economical and desirable strategy for the synthesis of nitriles. Photoredox catalysis has emerged as a powerful tool for this transformation. thieme-connect.com For instance, the use of photocatalysts like benzophenone (B1666685) can initiate the homolytic cleavage of a C-H bond in a cyclohexane derivative. The resulting carbon-centered radical can then be trapped by a cyanide source, such as tosyl cyanide, to yield the corresponding nitrile. researchgate.net This approach is applicable to a wide range of substrates, including alkanes and their derivatives. researchgate.net

Another innovative approach involves the use of cyanobenziodoxolones, which can function as both a cyanating agent and an oxidant in a metal-free direct C(sp³)–H cyanation reaction. researchgate.netrsc.org This method has been successfully applied to unactivated substrates like cyclohexane, affording the nitrile product in good yields. rsc.org The reaction mechanism is believed to proceed through either a free radical pathway for alkanes or an oxidative pathway for other substrates. researchgate.net

The table below summarizes key aspects of direct cyanation methods.

| Method | Catalyst/Reagent | Substrate Scope | Key Features |

| Photoredox Catalysis | Benzophenone/Tosyl Cyanide | Alkanes, ethers, alcohols, amines | Wide applicability, selective one-carbon elongation. researchgate.net |

| Metal-Free Cyanation | Cyanobenziodoxolones | Alkanes, ethers, tertiary amines | Functions as both cyanating agent and oxidant. researchgate.netrsc.org |

Ring-Forming Reactions Incorporating Nitrile Functionality

The construction of the cyclohexane ring with a pre-installed nitrile group is another effective strategy. Intramolecular cyclization reactions are particularly useful in this regard. For example, N-heterocyclic carbenes (NHCs) can catalyze the intramolecular β-alkylation of α,β-unsaturated nitriles that possess a pendant leaving group, leading to the formation of various ring sizes, including cyclohexanes. organic-chemistry.org

Furthermore, cascade reactions, such as a double Michael addition, can be employed to construct highly functionalized cyclohexanone (B45756) precursors from simple starting materials like curcumins and arylidenemalonates. beilstein-journals.org These precursors can then be further elaborated to the desired this compound. This strategy often exhibits high diastereoselectivity. beilstein-journals.org

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry at the C1 and C4 positions of the cyclohexane ring is crucial for many applications of this compound. Both enantioselective and diastereoselective synthetic routes have been developed to access specific isomers.

Enantioselective Routes to Chiral this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org Chiral pool synthesis, which utilizes readily available chiral starting materials, is a common approach. wikipedia.org For instance, a chiral starting material can be manipulated through a series of reactions to yield the desired chiral this compound.

Asymmetric catalysis offers a more versatile approach. Chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other. wikipedia.org For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones can be used to construct chiral seven-membered rings with high enantioselectivity, and similar principles can be applied to the synthesis of chiral cyclohexanes. rsc.org

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. wikipedia.org In the context of this compound, this involves controlling the cis/trans relationship between the methyl and nitrile groups.

The stereochemical outcome of reactions on cyclohexane rings is often governed by the principles of conformational analysis. For instance, in E2 elimination reactions, an anti-periplanar arrangement of the hydrogen and the leaving group is required, which often necessitates that the leaving group be in an axial position. masterorganicchemistry.com This principle can be exploited to control the formation of specific diastereomers.

Furthermore, the choice of reagents and reaction conditions can significantly influence diastereoselectivity. For example, in the synthesis of highly substituted cyclohexanones via a cascade double Michael addition, the use of a phase transfer catalyst like TBAB can lead to complete diastereoselectivity in many cases. beilstein-journals.org

The following table highlights different approaches to stereoselective synthesis.

| Approach | Method | Key Principle |

| Enantioselective | Chiral Pool Synthesis | Utilization of readily available chiral starting materials. wikipedia.org |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. wikipedia.orgrsc.org | |

| Diastereoselective | Conformational Control | Exploiting the conformational preferences of the cyclohexane ring. masterorganicchemistry.com |

| Reagent/Condition Control | Judicious choice of reagents and reaction conditions to favor a specific diastereomer. beilstein-journals.org |

Catalytic Transformations in the Synthesis of this compound Precursors and Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of precursors and derivatives of this compound. Both transition metal catalysis and organocatalysis have been extensively employed.

Palladium catalysts are particularly versatile and have been used in a range of transformations, including cross-coupling reactions and dehydrogenations. For example, palladium-catalyzed aerobic dehydrogenation of cyclohexenes can lead to the formation of substituted aromatic compounds.

Copper catalysts have also proven effective. Copper(I) iodide, in combination with a ligand like triphenylphosphine, can catalyze the cyanation of aryl halides. smolecule.com More recently, dual catalysis systems, combining photoredox catalysis with another catalytic cycle, have enabled novel and powerful transformations. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative. As mentioned earlier, N-heterocyclic carbenes can catalyze intramolecular alkylations to form cyclohexane rings. organic-chemistry.org Furthermore, chiral phosphoric acids have been successfully used in the enantioselective synthesis of various heterocyclic compounds, demonstrating their potential for asymmetric C-N bond formation. qub.ac.uk

Transaminases are biocatalysts that have been employed for the stereoselective synthesis of substituted cyclohexane amines, which are valuable derivatives of the target nitrile. nih.gov These enzymes can selectively convert one diastereomer of a mixture, allowing for the isolation of the desired isomer in high purity. nih.gov

The table below provides an overview of various catalytic transformations.

| Catalyst Type | Example Reaction | Application |

| Transition Metal | Palladium-catalyzed cross-coupling | C-C and C-N bond formation. |

| Copper-catalyzed cyanation | Introduction of the nitrile group. smolecule.com | |

| Organocatalysis | NHC-catalyzed intramolecular alkylation | Cyclohexane ring formation. organic-chemistry.org |

| Chiral phosphoric acid catalysis | Enantioselective C-N bond formation. qub.ac.uk | |

| Biocatalysis | Transaminase-catalyzed deamination | Diastereoselective synthesis of amine derivatives. nih.gov |

Transition Metal-Catalyzed Cyanation Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-cyano (C-CN) bonds, offering alternatives to traditional methods that often require harsh conditions. d-nb.info These modern techniques can be applied to the synthesis of saturated nitriles like this compound from various precursors. The versatility of transition metals such as palladium, ruthenium, copper, and nickel allows for the cyanation of substrates including alkyl halides, alcohols, and even unactivated C-H bonds. d-nb.infosnnu.edu.cn

Palladium-catalyzed cyanation is a well-established method, particularly for aryl and heteroaryl halides. rsc.org The general mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., CuCN, KCN, Zn(CN)₂) and subsequent reductive elimination to yield the nitrile product. While most literature focuses on sp²-hybridized carbons, these principles can be extended to sp³-hybridized systems like substituted cyclohexanes, typically starting from a corresponding halide.

Ruthenium catalysts have also emerged as effective for cyanation reactions, capable of utilizing various cyanide sources under mild conditions. d-nb.info For instance, ruthenium complexes can catalyze the oxidative cyanation of tertiary amines, demonstrating their utility in complex molecular settings. d-nb.info Copper-mediated cyanation is another cost-effective and valuable strategy, often used for aryl halides but with growing applications for other substrates. researchgate.net

A significant advancement in this field is the direct C(sp³)-H cyanation, which represents a highly atom-economical approach. This method avoids the need for pre-functionalized starting materials. While challenging, transition metal complexes can activate robust C-H bonds, allowing for the direct introduction of a nitrile group. The industrial synthesis of adiponitrile, involving a nickel-catalyzed hydrocyanation, underscores the potential of such C-CN bond-forming reactions. snnu.edu.cn

| Catalyst Type | Typical Substrate | Common Cyanide Source | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | Aryl/Alkyl Halides, Triflates | CuCN, Zn(CN)₂, KCN | High generality, applicable to diverse substrates. rsc.org | rsc.org |

| Ruthenium (e.g., RuCl₃·nH₂O) | Tertiary Amines, Indoles, Arenes | NaCN, K₄[Fe(CN)₆], NCTS | High regioselectivity, mild reaction conditions. d-nb.info | d-nb.info |

| Copper (e.g., CuI) | Aryl Halides, Propargylic Oxalates | KCN, NaCN, Formamide | Cost-effective, earth-abundant metal. researchgate.net | researchgate.net |

| Nickel (e.g., Ni(0) complexes) | Alkenes (Hydrocyanation) | HCN | Industrially relevant for large-scale synthesis. snnu.edu.cn | snnu.edu.cn |

Organocatalysis in Cyclohexane Nitrile Formation

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis, celebrated for its low toxicity, stability, and ability to facilitate asymmetric transformations. researchgate.netnih.gov These catalysts operate through various activation modes, including acting as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. researchgate.net

While direct organocatalytic cyanation of an unactivated cyclohexane ring is not a common transformation, organocatalysis offers powerful indirect strategies for synthesizing chiral cyclohexane nitrile precursors. One of the most significant contributions of organocatalysis is the ability to construct complex and stereochemically rich scaffolds. nih.gov For example, an enantioselective organocatalytic reaction, such as a Michael addition or a Diels-Alder reaction, could be employed to synthesize the 4-methylcyclohexane core with high stereocontrol. researchgate.net Following the formation of the desired stereoisomer of a functionalized cyclohexane, a subsequent conventional cyanation step can be performed.

Proline, a naturally occurring amino acid, is a well-known bifunctional organocatalyst. youtube.com It can form enamines with ketones or aldehydes, which can then act as nucleophiles in subsequent bond-forming reactions. youtube.com This strategy allows for the creation of new stereocenters with high fidelity. A synthetic route could envision the use of a proline-catalyzed reaction to set the stereochemistry of the 4-methylcyclohexane ring, followed by conversion of a functional group (e.g., a ketone or aldehyde) into the target nitrile. The development of organocatalytic systems that can generate and control radical intermediates is also a promising area that could lead to new methods for C-H functionalization and subsequent cyanation.

| Organocatalyst Class | Example Catalyst | Activation Mode | Potential Application in Synthesis of Cyclohexane Nitrile Precursors | Reference |

|---|---|---|---|---|

| Amino Acids | Proline | Enamine / Iminium Ion Catalysis | Asymmetric aldol (B89426) or Michael reactions to build the chiral cyclohexane ring. youtube.com | youtube.com |

| Thioureas / Squaramides | Chiral Thioureas | Hydrogen-Bond Donor | Activating electrophiles for asymmetric additions to form functionalized cyclohexanes. nih.gov | nih.gov |

| Chiral Amines | Primary or Secondary Amines | Enamine / Iminium Ion Catalysis | Stereoselective conjugate additions to cyclic enones. researchgate.net | researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Thiazolium Salts | Umpolung (Reversal of Polarity) | Generation of homoenolate equivalents for cycloaddition reactions. |

Photocatalyzed Reactions in Cyclohexane Carboxylic Acid Alkylations

Photoredox catalysis, which harnesses visible light to drive chemical reactions, has emerged as a powerful and sustainable synthetic tool. rsc.org A particularly relevant application for the synthesis of cyclohexane derivatives is the photocatalytic activation of carboxylic acids. acs.orgliverpool.ac.uk This method allows for the generation of alkyl radicals via decarboxylation under mild conditions. rsc.org For instance, 4-methylcyclohexanecarboxylic acid can serve as a precursor to the corresponding 4-methylcyclohexyl radical.

The general mechanism involves a photocatalyst, such as an acridine (B1665455) salt or an iridium complex, which, upon excitation by light, becomes a potent oxidant. acs.org This excited photocatalyst can accept an electron from a carboxylate anion, which is formed from the carboxylic acid. The resulting carboxyl radical is unstable and rapidly undergoes decarboxylation, releasing CO₂ and forming the desired alkyl radical. acs.org This highly reactive radical can then be engaged in a variety of bond-forming reactions.

One strategy involves the addition of the photogenerated cyclohexyl radical to C=N bonds in imines or nitrones, a process that forges a new C-C bond. acs.org A dual catalytic system, combining an acridine photocatalyst with a decatungstate co-catalyst, has been shown to facilitate the turnover of the acridine catalyst, enhancing the efficiency of the radical addition to azomethines. acs.org This approach effectively couples cyclohexane carboxylic acid with various imines. acs.org Another strategy uses the generated radical to form C-C bonds with electron-deficient alkenes, leading to the synthesis of acrylic nitriles, which are themselves versatile covalent inhibitors. acs.org

| Photocatalyst System | Radical Precursor | Radical Acceptor | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Acridine / Decatungstate | Cyclohexane carboxylic acid | Imines, Nitrones | Alkylated amines | Dual catalyst system facilitates turnover. acs.org | acs.org |

| 9,10-Dicyanoanthracene (DCA) | Various carboxylic acids | (E)-3-(phenylsulfonyl)prop-2-enenitrile | Acrylic nitriles | Transition-metal free, operationally simple. acs.org | acs.org |

| 4CzIPN | α-Keto acids, Carboxylic acids | Alkenes | Acylated products, Complex ketones | Metal-free, enables diverse C-C bond formations. rsc.org | rsc.org |

| Iron(III) / Picolinic Acid | Aliphatic acids | Heteroarenes (Minisci reaction) | Alkylated heteroarenes | Visible-light mediated, uses earth-abundant iron. rsc.org | rsc.org |

Eco-friendly and Sustainable Synthetic Pathways to this compound Derivatives

The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Developing sustainable pathways to this compound and its derivatives involves considering the entire lifecycle of the synthesis, from starting materials to final product. mdpi.com

A key aspect of sustainable synthesis is the use of renewable feedstocks. digitellinc.com Researchers are exploring methods to derive valuable chemical intermediates from biomass, such as cellulose (B213188) or chitin, which could potentially serve as starting points for producing the cyclohexane framework. digitellinc.com Computer-Aided Synthesis Planning (CASP) tools are being developed to systematically identify the most sustainable synthetic routes from bioresources to target chemicals. digitellinc.com

The synthetic methods themselves can be made more eco-friendly. Photocatalysis and organocatalysis are inherently greener than many traditional methods because they often operate under mild conditions and avoid the use of toxic heavy metals. researchgate.netrsc.org The use of alternative energy sources like microwave irradiation or ultrasound can also contribute to sustainability by accelerating reactions, thereby reducing energy consumption and often increasing product yields. researchgate.netnih.gov

Solvent choice is another critical factor. Many organic syntheses rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, or recyclable solvents like polyethylene (B3416737) glycol (PEG). researchgate.net Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as effective and environmentally benign reaction media. d-nb.info For example, a DES made from potassium carbonate and glycerol (B35011) has been used as a catalytic medium for the synthesis of heterocyclic nitriles. d-nb.info

| Sustainable Approach | Description | Example Application / Benefit | Reference |

|---|---|---|---|

| Renewable Feedstocks | Utilizing biomass (e.g., cellulose) as a starting material instead of fossil fuels. | Reduces carbon footprint and reliance on finite resources. digitellinc.com | digitellinc.com |

| Alternative Energy Sources | Employing microwaves or ultrasound to enhance reaction rates and reduce energy consumption. | Increased yields, shorter reaction times. researchgate.netnih.gov | researchgate.netnih.gov |

| Green Solvents | Replacing hazardous organic solvents with water, PEG, or Deep Eutectic Solvents (DES). | Minimizes toxicity and environmental pollution; DES can be biodegradable and low-cost. researchgate.netd-nb.info | researchgate.netd-nb.info |

| Catalyst Recyclability | Designing heterogeneous or immobilized catalysts that can be easily recovered and reused. | Reduces catalyst waste and process cost; magnetic nanocatalysts offer simple separation. nih.gov | nih.gov |

| Atom Economy | Designing reactions (e.g., C-H activation) that maximize the incorporation of starting materials into the final product. | Minimizes the formation of by-products and waste. snnu.edu.cn | snnu.edu.cn |

Elucidation of Structure and Conformation in 4 Methylcyclohexane 1 Carbonitrile

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure and exploring the conformational dynamics of 4-methylcyclohexane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of substituted cyclohexanes. researchgate.netacs.org In this compound, the cyclohexane (B81311) ring exists in a dynamic equilibrium between two chair conformations. The substituents, the methyl and cyano groups, can occupy either axial or equatorial positions.

The preferred conformation is the one that minimizes steric strain, primarily the 1,3-diaxial interactions. libretexts.orgmaricopa.edu The larger the substituent, the greater the preference for the equatorial position to avoid these unfavorable interactions. maricopa.edu In the case of cis-4-methylcyclohexane-1-carbonitrile, one substituent would be axial and the other equatorial in each chair conformation. The more stable conformer will have the larger group in the equatorial position. For the trans isomer, both substituents can be either axial or equatorial. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial strain.

¹H-NMR spectroscopy provides information about the chemical environment of the protons. The chemical shifts and coupling constants of the cyclohexane ring protons are sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

¹³C-NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. pressbooks.pub For this compound, distinct signals are expected for the methyl carbon, the carbonitrile carbon, and the carbons of the cyclohexane ring. The chemical shift of the nitrile carbon is typically observed in the range of 115–120 ppm. The positions of the ring carbon signals can also provide insights into the conformational preferences of the molecule.

Table 1: Predicted ¹³C-NMR Chemical Shifts for Cyclohexane Derivatives

| Carbon Environment | Typical Chemical Shift Range (ppm) |

| Nitrile Carbon (-C≡N) | 115–120 |

| sp³ Carbons (Cyclohexane Ring) | 20–50 |

This table is based on general values for similar structures and may not represent the exact values for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

For this compound, the most characteristic vibration is the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, medium-intensity band in the IR spectrum in the region of 2240–2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group.

The IR and Raman spectra will also show bands corresponding to the C-H stretching and bending vibrations of the methyl and cyclohexane groups. The lower frequency region of the Raman spectrum can provide information about the intermolecular vibrations and the crystal lattice structure in the solid state. mt.com

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240–2260 |

| Alkane (C-H) | Stretch | 2850–2960 |

| Alkane (C-H) | Bend | 1350–1470 |

This table provides general ranges for the indicated functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation (e.g., LC-Mass, FTMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.ukslideshare.net

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the molecule (123.20 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation of cycloalkanes in the mass spectrometer often involves the loss of small neutral molecules or radicals. scribd.com For methylcyclohexane, a significant fragmentation pathway is the loss of the methyl group, resulting in a prominent peak at m/z 83. scribd.com The fragmentation of this compound would likely exhibit characteristic losses related to both the cyclohexane ring and the nitrile group. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 124.11208 |

| [M+Na]⁺ | 146.09402 |

| [M-H]⁻ | 122.09752 |

Data sourced from PubChem. uni.lu

X-ray Crystallography in the Determination of Solid-State Architecture of this compound Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives is a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uhu-ciqso.esfzu.czceitec.cz

Analysis of Crystal Packing and Intermolecular Interactions

The study of the crystal packing reveals how individual molecules of a this compound derivative arrange themselves in the solid state. researchgate.net This arrangement is governed by various intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonds if suitable functional groups are present in the derivative. mdpi.com The nitrile group, being polar, can participate in dipole-dipole interactions. The analysis of these interactions is crucial for understanding the physical properties of the crystalline material. The way molecules pack can influence properties like melting point, solubility, and even reactivity in the solid state. Different packing motifs, such as herringbone or layered structures, can be identified. researchgate.netnih.gov

Conformational Analysis of the this compound Ring System

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle and eclipsing strains, it adopts a puckered three-dimensional structure, with the chair conformation being the most stable. libretexts.orgmsu.edu This chair form can undergo a rapid "ring-flip" to an alternative chair conformation, a process that is central to the conformational analysis of its derivatives. unizin.orgmasterorganicchemistry.com

Chair-Chair Interconversion and Conformational Equilibria

For a substituted cyclohexane like this compound, the two chair conformations are not energetically equivalent. The substituents, a methyl group and a nitrile group, can occupy either axial or equatorial positions. unizin.orglibretexts.org An axial position is parallel to the principal axis of the ring, while an equatorial position points away from the ring's periphery. msu.eduunizin.org

The interconversion between the two chair forms involves passing through higher-energy transition states, such as the twist-boat and boat conformations. libretexts.orgmsu.edu At room temperature, this process is rapid, leading to an equilibrium between the two chair conformers. unizin.orgmasterorganicchemistry.com The position of this equilibrium is determined by the relative stability of the two conformers.

In the case of this compound, two diastereomers exist: cis and trans.

In the trans isomer , one chair conformer has both the methyl and nitrile groups in equatorial positions (diequatorial), while the other has both groups in axial positions (diaxial).

In the cis isomer , both chair conformers have one group in an equatorial position and the other in an axial position.

The diequatorial conformation of the trans isomer is generally considered to be the most stable due to the minimization of steric strain. Research suggests that trans-4-methylcyclohexanecarbonitrile exists predominantly (>95%) in the diequatorial conformation.

Steric Interactions and A-Values in Methylcyclohexane Derivatives

The preference for a substituent to occupy the equatorial position is primarily due to steric hindrance. msu.edulibretexts.org An axial substituent experiences unfavorable steric interactions with the two other axial hydrogen atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interactions. libretexts.orglibretexts.org The magnitude of this steric strain is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

The A-value for a methyl group is approximately 1.7 to 1.8 kcal/mol. wikipedia.orgubc.ca This significant energy penalty for placing a methyl group in an axial position means that in methylcyclohexane, the equatorial conformer is highly favored, constituting about 95% of the equilibrium mixture at room temperature. libretexts.orglibretexts.org

The A-value for a nitrile (cyano) group is considerably smaller, around 0.2 kcal/mol. ubc.ca This indicates that the steric demand of a nitrile group is much less than that of a methyl group. The linear geometry of the cyano group minimizes its interaction with the axial hydrogens. libretexts.org

For trans-4-methylcyclohexane-1-carbonitrile, the equilibrium will strongly favor the conformer where both the methyl and nitrile groups are equatorial to avoid the significant steric strain of the axial methyl group. In the cis isomer, the equilibrium will favor the conformer where the bulkier methyl group is in the equatorial position, forcing the less sterically demanding nitrile group into the axial position.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 - 1.8 wikipedia.orgubc.ca |

| -CN (Nitrile) | ~0.2 ubc.ca |

This table presents the conformational energy (A-value) for methyl and nitrile substituents on a cyclohexane ring, indicating the energy cost of being in the axial position versus the equatorial position.

Influence of the Nitrile Group on Ring Conformation

Studies on cyclohexanecarbonitriles have shown that the chemical shift of the nitrile carbon in ¹³C NMR spectroscopy is sensitive to its axial or equatorial orientation. nih.gov Equatorial nitrile carbons typically resonate at a lower field (downfield) compared to their axial counterparts. researchgate.netnih.gov This provides a valuable spectroscopic tool for assigning the stereochemistry at the nitrile-bearing carbon.

Advanced Computational and Theoretical Investigations of 4 Methylcyclohexane 1 Carbonitrile

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental to understanding the electronic properties and predicting the chemical behavior of 4-Methylcyclohexane-1-carbonitrile. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for systems like this compound. google.comrsc.org The process of geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable conformation. mdpi.comscm.com

For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles for its various conformers, primarily the cis and trans isomers, where the methyl and nitrile groups are on the same or opposite sides of the ring, respectively. The chair conformation is typically the most stable for the cyclohexane (B81311) ring.

Calculations are commonly performed using a combination of a functional and a basis set. mdpi.com Hybrid functionals like B3LYP or PBE0 are often paired with basis sets such as 6-31G* or those from the def2-TZVP series to provide reliable geometric and energetic data. rsc.orgmdpi.com Dispersion corrections are also important to accurately model non-covalent interactions. google.com

The outputs of these calculations include the optimized molecular geometry and key energetic properties. The total electronic energy provides a measure of stability, while the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical hardness.

Table 1: Representative Optimized Geometry Parameters for this compound (Illustrative) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization study, as specific published data for this exact molecule is not available.

| Parameter | Bond/Angle | Cis Isomer (Axial CN) | Trans Isomer (Equatorial CN) |

| Bond Length (Å) | C-C (ring avg.) | 1.54 | 1.54 |

| C-CH₃ | 1.53 | 1.53 | |

| C-CN | 1.47 | 1.47 | |

| C≡N | 1.16 | 1.16 | |

| **Bond Angle (°) ** | C-C-C (ring avg.) | 111.5 | 111.2 |

| C-C-CN | 110.8 | 111.0 | |

| Dihedral Angle (°) | C1-C2-C3-C4 | 55.9 | -55.5 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data or parameters from experimental findings. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic path to improving accuracy, although typically at a much higher computational cost than DFT. aps.org

For a molecule like this compound, ab initio calculations can be employed to obtain highly accurate predictions of properties where DFT might be less reliable. This includes calculating precise electronic energies, dipole moments, and electron correlation effects, which are critical for understanding the subtle electronic structure. rsc.orgunipd.it

While computationally demanding for routine geometry optimizations of a molecule this size, high-level ab initio methods are invaluable for benchmarking the results from more cost-effective DFT calculations. utwente.nlmdpi.com By comparing the energies of the cis and trans conformers calculated with a high-accuracy method like CCSD(T), researchers can confidently assess the performance of various DFT functionals for this class of compounds.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical methods excel at describing static molecular properties, Molecular Dynamics (MD) simulations provide a window into the time-dependent behavior of molecules. nih.gov MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. nih.govspecificpolymers.com

For this compound, MD simulations are particularly useful for exploring its conformational landscape and the influence of the solvent. The cyclohexane ring is not rigid and can interconvert between different conformations, such as the stable chair, the flexible boat, and twist-boat forms. MD simulations can map the energy barriers between these conformers and determine their relative populations at a given temperature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to interpret and verify experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Research on a broad range of cyclohexanecarbonitriles has revealed a distinct correlation between the 13C NMR chemical shift of the nitrile carbon and its stereochemistry. Specifically, an equatorially oriented nitrile group consistently resonates at a lower field (higher ppm value) than its axial counterpart. This downfield shift for equatorial nitriles averages around 3.3 ppm compared to their axial diastereomers. This computational and experimental finding provides a reliable method for assigning the configuration at the nitrile-bearing carbon.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. unipd.itnih.gov Comparing these predicted shifts with experimental data helps confirm the assigned structure and conformation.

Table 2: Correlation of Nitrile 13C Chemical Shift with Stereochemistry in Cyclohexanecarbonitriles

| Nitrile Group Orientation | Average 13C Chemical Shift (δ) |

| Axial | Resonates at a higher field (lower ppm value) |

| Equatorial | Resonates at a lower field (higher ppm value, ~3.3 ppm downfield from axial) |

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, characterizing transition states and any intermediates along the way. smu.edu

For this compound, computational studies can explore various potential reaction pathways, such as nucleophilic substitution at the carbon bearing the nitrile group or elimination reactions to form an alkene. For instance, in an E2 elimination reaction, a base would abstract a proton from a carbon adjacent to the nitrile-bearing carbon. Computational modeling can determine the activation energy for this process, investigate the stereoelectronic requirements (e.g., the preference for an anti-periplanar arrangement of the departing proton and nitrile group), and predict the regioselectivity (Zaitsev vs. Hofmann products).

Such studies involve locating the transition state structure for the reaction and calculating its energy. The difference in energy between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate. The Intrinsic Reaction Coordinate (IRC) can then be followed to confirm that the identified transition state correctly connects the reactants and products. smu.edu

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with changes in their reactivity or other properties. mdpi.com This approach is valuable for predicting the behavior of new, unsynthesized analogues of this compound.

A QSRR study involves several steps. First, a set of analogue compounds is defined, for example, by varying the substituent at the 4-position or adding other functional groups. Next, a wide range of molecular descriptors are calculated for each analogue using computational software. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Finally, statistical methods like Multiple Linear Regression (MLR), often combined with a feature selection technique like a Genetic Algorithm (GA), are used to build a mathematical model that links a subset of the most relevant descriptors to the observed reactivity (e.g., a reaction rate constant). mdpi.com Once validated, this model can be used to predict the reactivity of other similar compounds based solely on their calculated descriptors. mdpi.comscience.gov

Table 3: Examples of Molecular Descriptors for a QSRR Study

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of N atoms | Basic counts of atoms and molecular mass. |

| Topological | Wiener Index, Balaban Index | Describe atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describe the 3D size and shape of the molecule. |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Describe the electronic structure and charge distribution. |

Chemical Reactivity and Transformations of 4 Methylcyclohexane 1 Carbonitrile

Functional Group Interconversions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks and transformations.

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. lumenlearning.comlibretexts.org The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org

In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org This initially forms an imidic acid tautomer, which then rearranges to an amide. chemistrysteps.com With prolonged reaction times and harsher conditions, the amide intermediate is further hydrolyzed to a carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. chemistrysteps.comlibretexts.org It is possible to stop the reaction at the amide stage by using milder conditions. chemistrysteps.com

Table 1: Conditions for Hydrolysis of Nitriles

| Catalyst | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid | Dilute H₂SO₄ or HCl, H₂O, heat | 4-Methylcyclohexanecarboxamide | 4-Methylcyclohexanecarboxylic acid |

This table summarizes common conditions for the hydrolysis of nitriles to amides and carboxylic acids.

The nitrile group can be reduced to a primary amine, (4-methylcyclohexyl)methanamine. This transformation is typically achieved using strong reducing agents due to the stability of the carbon-nitrogen triple bond. youtube.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. youtube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by a workup with water to protonate the resulting nitrogen intermediate. youtube.com Another method involves catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like Raney nickel or platinum.

Once formed, the primary amine can undergo further derivatization. A key example is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to a more substituted amine. masterorganicchemistry.com This process is highly efficient for creating secondary and tertiary amines and avoids the over-alkylation issues common with direct alkylation methods. masterorganicchemistry.com Reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they can selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com

Table 2: Reagents for Nitrile Reduction

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Primary Amine | A strong, non-selective reducing agent. youtube.com |

| Catalytic Hydrogenation (H₂/Raney Ni, Pt) | Primary Amine | A common industrial method. |

This table outlines common reagents for the reduction of nitriles to primary amines.

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. This reaction is a valuable method for forming carbon-carbon bonds and synthesizing ketones. scribd.com

The reaction begins with the nucleophilic addition of the organometallic reagent to the nitrile carbon, breaking the pi-bonds of the triple bond and forming an imine anion intermediate. libretexts.org This intermediate is then hydrolyzed during aqueous workup to yield a ketone. libretexts.org For example, the reaction of 4-methylcyclohexane-1-carbonitrile with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(4-methylcyclohexyl)ethan-1-one.

Another important nucleophilic addition is the formation of cyanohydrins from aldehydes and ketones using hydrogen cyanide (HCN). youtube.com While this compound itself is a nitrile, the reverse reaction principle applies to understanding the stability and reactivity of the nitrile group in various chemical environments. pressbooks.pub

Stereochemical Outcomes of Reactions at the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound exists predominantly in a chair conformation. The 1,4-disubstitution pattern leads to cis and trans diastereomers, which have significant implications for the stereochemical course of reactions involving the ring. In the more stable chair conformation, bulky substituents prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org

Nucleophilic substitution reactions on the cyclohexane ring, for instance, on a derivative like 1-bromo-4-methylcyclohexane, are highly dependent on the stereochemistry of the leaving group. SN2 reactions require the nucleophile to attack from the backside of the carbon-leaving group bond. fossee.in

In a cyclohexane ring, this anti-periplanar alignment is most readily achieved when the leaving group is in an axial position. fossee.inmasterorganicchemistry.com An equatorial leaving group is sterically hindered from backside attack by axial hydrogens on the same side of the ring. fossee.in Therefore, the cis and trans isomers of a substituted 4-methylcyclohexane derivative will react at different rates in SN2 reactions, with the isomer that can more easily place the leaving group in an axial position reacting faster. The reaction proceeds with an inversion of configuration at the reaction center. brainly.com

Elimination reactions, such as dehydrohalogenation, also exhibit strong stereochemical preferences. The E2 mechanism, which is favored by strong, bulky bases, requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. masterorganicchemistry.com This means both the leaving group and the hydrogen to be eliminated must be in axial positions. masterorganicchemistry.com

For a substituted 4-methylcyclohexane, the conformation of the starting material dictates which products can be formed. Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product. libretexts.orgunizin.org However, the stereochemical requirement of the E2 reaction can override this rule. If the only available anti-periplanar hydrogen leads to the formation of a less substituted alkene (Hofmann product), then that will be the major product.

In contrast, the E1 mechanism proceeds through a planar carbocation intermediate. In this case, the stereochemistry of the starting material is less critical, and the reaction will predominantly yield the most stable alkene product according to Zaitsev's rule. pressbooks.pub For example, dehydration of 4-methylcyclohexanol, which proceeds via an E1 mechanism, forms a mixture of cyclohexenes with 1-methylcyclohexene typically being a major product.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| (4-methylcyclohexyl)methanamine |

| 1-(4-methylcyclohexyl)ethan-1-one |

| 1-bromo-4-methylcyclohexane |

| 1-methylcyclohexene |

| 4-Methylcyclohexanecarboxamide |

| 4-Methylcyclohexanecarboxylic acid |

| 4-methylcyclohexanol |

| This compound |

| Ammonia |

| Carbon dioxide |

| Cobalt(II) chloride |

| Cyclohexanecarbonitrile |

| Grignard reagents |

| Hydrogen |

| Hydrogen cyanide |

| Hydroxide |

| Imine |

| Iminium ion |

| Lithium aluminum hydride |

| Methylmagnesium bromide |

| Organolithium compounds |

| Platinum |

| Potassium hydroxide |

| Raney nickel |

| Sodium 4-methylcyclohexanecarboxylate |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium hydroxide |

| Sodium triacetoxyborohydride |

Future Research Directions and Emerging Trends in 4 Methylcyclohexane 1 Carbonitrile Chemistry

The landscape of chemical synthesis and analysis is in a constant state of evolution, driven by the pursuit of efficiency, selectivity, and sustainability. For a versatile scaffold like 4-methylcyclohexane-1-carbonitrile, these advancements pave the way for new discoveries and applications. Future research is poised to build upon existing knowledge, focusing on creating more complex molecular architectures, developing superior catalytic systems, gaining deeper mechanistic insights through advanced characterization, and leveraging the synergy between computational and experimental approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.